
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of an imino group, a phenyl group, and a methylaniline moiety, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imino Group: The imino group can be introduced by reacting the thiazole derivative with an appropriate amine under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Addition of the Methylaniline Moiety: The final step involves the coupling of the thiazole derivative with methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound with altered electronic and steric properties.
Reduced Derivatives: Amino derivatives with different reactivity and biological activity.
Substituted Derivatives: Compounds with new functional groups that can be further modified for specific applications.
科学的研究の応用
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-aniline: Lacks the methylaniline moiety, resulting in different chemical and biological properties.
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-chloroaniline: Contains a chlorine atom instead of a methyl group, leading to altered reactivity and applications.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
52131-68-7 |
|---|---|
分子式 |
C16H15N3S |
分子量 |
281.4 g/mol |
IUPAC名 |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methylaniline |
InChI |
InChI=1S/C16H15N3S/c1-11-7-8-14(13(17)9-11)19-15(10-20-16(19)18)12-5-3-2-4-6-12/h2-10,18H,17H2,1H3 |
InChIキー |
BANMTWGBILZRKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


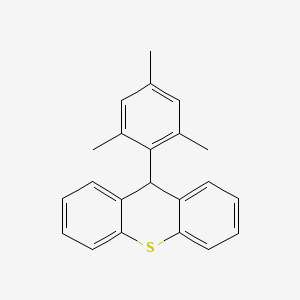
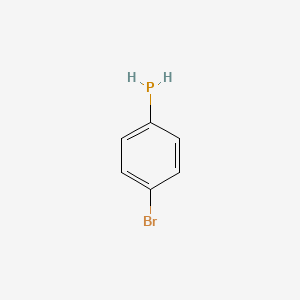

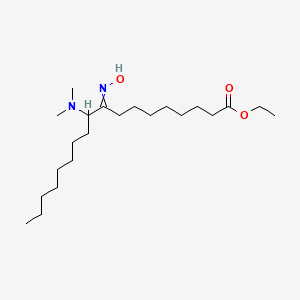
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
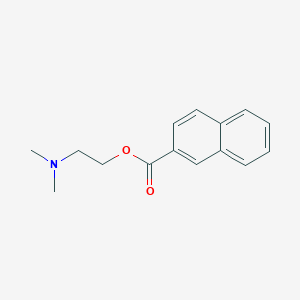

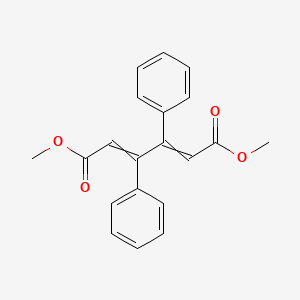


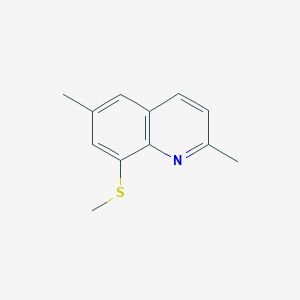
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)

![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
